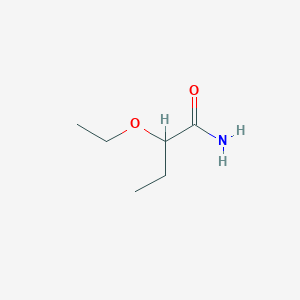
4-(2-(1h-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one is a compound that features a triazole ring, a piperazine ring, and a propanoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .
化学反応の分析
Types of Reactions
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole or piperazine rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Triethylamine (TEA), palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Propanoyl derivatives: These compounds contain the propanoyl group and are used in various chemical syntheses
Uniqueness
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one is unique due to its combination of the triazole, piperazine, and propanoyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C9H13N5O2 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazin-2-one |
InChI |
InChI=1S/C9H13N5O2/c1-7(14-6-10-5-12-14)9(16)13-3-2-11-8(15)4-13/h5-7H,2-4H2,1H3,(H,11,15) |
InChIキー |
ISSLXAVGTLCOHV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCNC(=O)C1)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
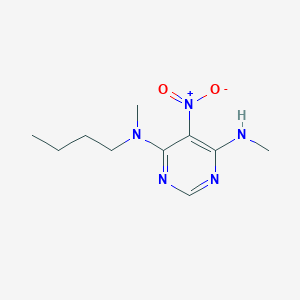
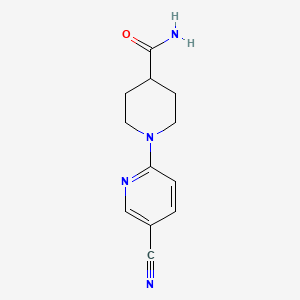
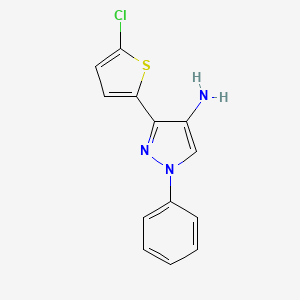
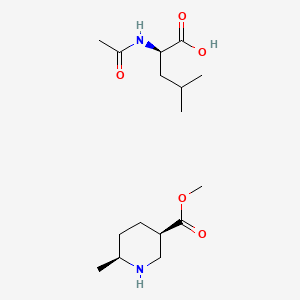
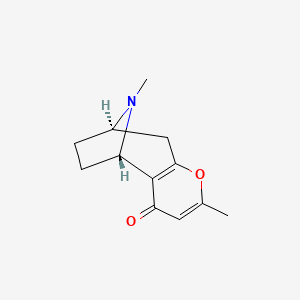

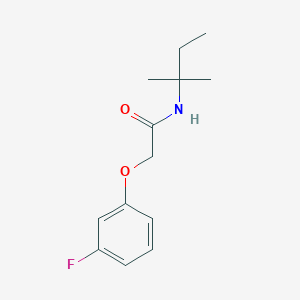
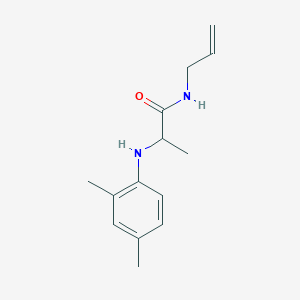
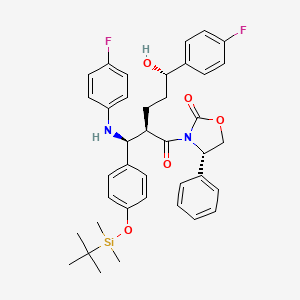
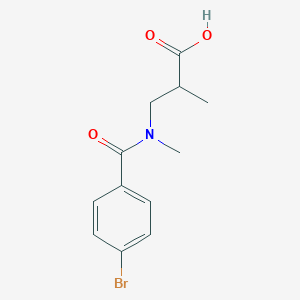
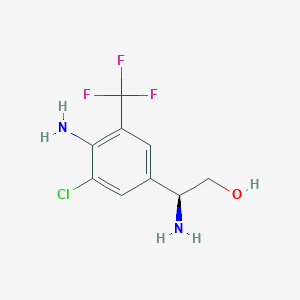
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)
